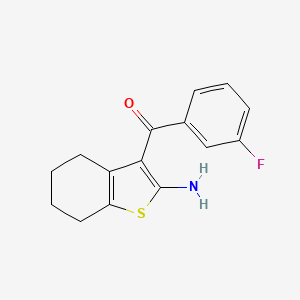

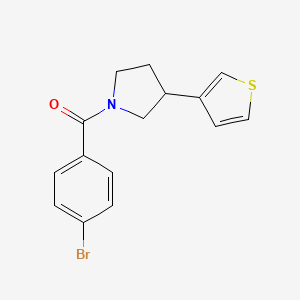

3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

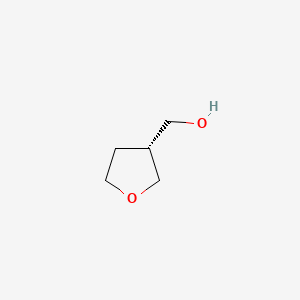

“(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C15H14FNOS . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H14FNOS/c16-15-13(11-8-4-5-9-12(11)18-15)14(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,16H2 . This code provides a detailed description of the molecule’s structure.

科学的研究の応用

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides was developed, utilizing a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process underscores the potential of such compounds in facilitating organic synthesis without the need for traditional catalysts or solvents, which can be advantageous for environmental and economic reasons (Moreno-Fuquen et al., 2019).

Molecular Structure and DFT Study

Research on the molecular structure, confirmed through X-ray diffraction and theoretical studies using density functional theory (DFT), reveals the physicochemical properties and stability of similar compounds. These insights are crucial for the design of materials and molecules with desired properties for applications in various fields, including pharmaceuticals and materials science (Huang et al., 2021).

Antitumor Activity

The synthesis and preliminary biological tests of compounds structurally similar to "(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone" indicate potential antitumor activity. This suggests a research avenue for the development of new anticancer agents (Tang & Fu, 2018).

Spectroscopic Properties and Theoretical Study

The study of electronic absorption, excitation, and fluorescence properties of 3-amino-substituted compounds provides a foundation for developing novel fluorescent materials. These materials could find applications in sensing, imaging, and as components in optoelectronic devices (Al-Ansari, 2016).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of 2-aminothiophene derivatives offer insights into their potential as allosteric enhancers at human receptors, which could be relevant for drug development and understanding receptor-ligand interactions (Kubicki et al., 2012).

作用機序

Target of Action

The primary target of this compound is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .

Mode of Action

The compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and the Kelch-like ECH-associated protein 1 (KEAP1), which is a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex . This disruption allows NRF2 to translocate to the nucleus, where it can activate the transcription of various cytoprotective genes .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes. These include NQO1 and HO-1, which are well-known targets of the NRF2 transcription factor . The upregulation of these genes helps to mitigate oxidative stress and inflammation, thereby protecting cells from damage .

Pharmacokinetics

The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes . It exhibits an optimum half-life (T1/2) and intrinsic clearance (Clint), suggesting good bioavailability . .

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity. In studies using Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), the compound was found to inhibit the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the metabolic stability of the compound can be affected by the specific characteristics of the liver microsomes in different species . Additionally, the compound’s anti-inflammatory activity can be influenced by the specific inflammatory stimuli present in the environment . .

特性

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-10-5-3-4-9(8-10)14(18)13-11-6-1-2-7-12(11)19-15(13)17/h3-5,8H,1-2,6-7,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVINEQRMMABGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)

![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)

![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)